REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.I[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O[Na])(C)(C)C>C1(C)C(C)=CC=CC=1>[CH3:17][O:16][C:13]1[CH:14]=[CH:15][C:10]([N:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:11][CH:12]=1
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
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Smiles
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COC1=CC=C(C=C1)NC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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IC1=CC=CC=C1
|
Name
|
|
Quantity
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0.502 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)O[Na]
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Name
|
Pd(CH3COO)2
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Quantity
|
0.01 g
|
Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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C=1(C(=CC=CC1)C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while refluxing the solution in an atmosphere of nitrogen, 1.0 ml of 0.237 M of P(But)3
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Type
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ADDITION
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Details
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was further dropped
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Type
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TEMPERATURE
|
Details
|
by refluxing for 4 hours
|
Duration
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4 h
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |